Cas no 2227647-10-9 ((2S)-2-(2-methylbutan-2-yl)oxirane)

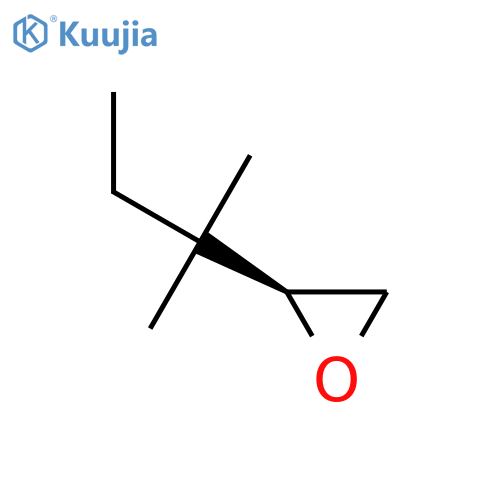

2227647-10-9 structure

商品名:(2S)-2-(2-methylbutan-2-yl)oxirane

(2S)-2-(2-methylbutan-2-yl)oxirane 化学的及び物理的性質

名前と識別子

-

- (2S)-2-(2-methylbutan-2-yl)oxirane

- 2227647-10-9

- EN300-1752046

-

- インチ: 1S/C7H14O/c1-4-7(2,3)6-5-8-6/h6H,4-5H2,1-3H3/t6-/m1/s1

- InChIKey: NLYCMIIXDASRDV-ZCFIWIBFSA-N

- ほほえんだ: O1C[C@@H]1C(C)(C)CC

計算された属性

- せいみつぶんしりょう: 114.104465066g/mol

- どういたいしつりょう: 114.104465066g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 86.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 12.5Ų

(2S)-2-(2-methylbutan-2-yl)oxirane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1752046-10.0g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 10g |

$6697.0 | 2023-06-03 | ||

| Enamine | EN300-1752046-0.05g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 0.05g |

$1308.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-0.5g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 0.5g |

$1495.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-0.1g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 0.1g |

$1371.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-10g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 10g |

$6697.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-1.0g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 1g |

$1557.0 | 2023-06-03 | ||

| Enamine | EN300-1752046-5g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 5g |

$4517.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-2.5g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 2.5g |

$3051.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-0.25g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 0.25g |

$1432.0 | 2023-09-20 | ||

| Enamine | EN300-1752046-5.0g |

(2S)-2-(2-methylbutan-2-yl)oxirane |

2227647-10-9 | 5g |

$4517.0 | 2023-06-03 |

(2S)-2-(2-methylbutan-2-yl)oxirane 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

2227647-10-9 ((2S)-2-(2-methylbutan-2-yl)oxirane) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 503537-97-1(4-bromooct-1-ene)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬